Pde10A-IN-3

Catalog No.
S12848603
CAS No.
M.F
C31H30N4O2
M. Wt
490.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pde10A-IN-3

Product Name

Pde10A-IN-3

IUPAC Name

7-methoxy-4-(3-phenylpiperidin-1-yl)-6-(2-quinolin-2-ylethoxy)quinazoline

Molecular Formula

C31H30N4O2

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C31H30N4O2/c1-36-29-19-28-26(18-30(29)37-17-15-25-14-13-23-10-5-6-12-27(23)34-25)31(33-21-32-28)35-16-7-11-24(20-35)22-8-3-2-4-9-22/h2-6,8-10,12-14,18-19,21,24H,7,11,15-17,20H2,1H3

InChI Key

MUQUFIBWWXZLNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2N3CCCC(C3)C4=CC=CC=C4)OCCC5=NC6=CC=CC=C6C=C5

PDE10A-IN-3 is a selective inhibitor of phosphodiesterase 10A, an enzyme that hydrolyzes cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are critical second messengers in various cellular signaling pathways. Phosphodiesterase 10A is predominantly expressed in the striatum of the brain, where it plays a significant role in regulating dopaminergic signaling and is implicated in neurological disorders such as schizophrenia and Parkinson's disease. The compound has been designed to enhance cAMP and cGMP signaling, potentially offering therapeutic benefits by modulating these pathways.

PDE10A-IN-3 functions by inhibiting the enzymatic activity of phosphodiesterase 10A, thereby preventing the hydrolysis of cyclic nucleotides. This inhibition leads to increased levels of cAMP and cGMP within cells, which can activate various downstream signaling pathways. The structural modifications in PDE10A-IN-3 enhance its binding affinity and selectivity for PDE10A over other phosphodiesterases, which is crucial for minimizing side effects associated with non-selective inhibition.

The biological activity of PDE10A-IN-3 has been linked to several neurophysiological effects. Inhibition of phosphodiesterase 10A has been shown to improve cognitive functions and alleviate symptoms associated with schizophrenia by enhancing dopaminergic signaling in the striatum. Additionally, studies indicate that PDE10A inhibition may also have anti-cancer properties, as it can induce apoptosis in certain cancer cell lines by disrupting oncogenic signaling pathways, such as those involving β-catenin and the RAS/MAPK pathway .

The synthesis of PDE10A-IN-3 typically involves several key steps:

  • Fragment-Based Drug Design: Initial compounds are identified through fragment screening, where small chemical fragments are tested for their ability to bind to the target enzyme.
  • Rational Design: Utilizing X-ray crystallography data to understand the binding interactions at the molecular level, modifications are made to enhance potency and selectivity.
  • Coupling Reactions: Various coupling reactions, such as palladium-catalyzed cross-coupling and nucleophilic substitutions, are employed to construct the final compound from simpler precursors.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

PDE10A-IN-3 has potential applications in several therapeutic areas:

  • Neurological Disorders: As a treatment for schizophrenia and other cognitive disorders by enhancing dopaminergic signaling.
  • Cancer Therapy: Targeting specific cancer types where PDE10A is overexpressed, potentially leading to reduced tumor growth and improved patient outcomes .
  • Research Tool: Serving as a pharmacological tool to study the role of phosphodiesterase 10A in various biological processes.

Interaction studies involving PDE10A-IN-3 focus on its binding affinity and selectivity towards phosphodiesterase 10A compared to other members of the phosphodiesterase family. Techniques such as surface plasmon resonance and enzyme kinetics assays are utilized to determine binding rates and inhibition constants. These studies confirm that PDE10A-IN-3 exhibits high selectivity for phosphodiesterase 10A with minimal off-target effects on other phosphodiesterases .

PDE10A-IN-3 shares structural similarities with several other phosphodiesterase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameSelectivityPotency (IC50)Notable Features
MK-8189High300 pMHighly selective for PDE10A; clinical trials ongoing
PF-2545920Moderate700 pMDual substrate specificity; potential cancer applications
MardepodectHigh500 pMSelective for PDE10A; studied in neurodegenerative diseases
BalipodectHigh300 pMFocus on schizophrenia treatment

PDE10A-IN-3 stands out due to its optimized binding interactions derived from rational drug design techniques, resulting in enhanced potency and selectivity compared to earlier compounds.

Dual-Substrate Specificity: cyclic adenosine monophosphate / cyclic guanosine monophosphate Hydrolysis Kinetics

Phosphodiesterase 10A hydrolyses both cyclic adenosine monophosphate and cyclic guanosine monophosphate but exhibits markedly different catalytic constants. In vitro work with recombinant murine phosphodiesterase 10A revealed a Michaelis–Menten constant for cyclic adenosine monophosphate of 0.05 μmol L⁻¹ and for cyclic guanosine monophosphate of 3.0 μmol L⁻¹, while the maximal velocity for cyclic guanosine monophosphate was 4.7-fold higher than that for cyclic adenosine monophosphate [1]. No reciprocal stimulation of one substrate’s hydrolysis by the other was observed, confirming independent catalytic sites [1].

PDE10A-IN-3 (reported as compound 8a) is a quinazolinone-based competitive inhibitor that occupies the hydrophobic catalytic pocket between phenylalanine 729 and isoleucine 692, forming a hydrogen bond with glutamine 726 [2]. Direct kinetic data are limited, but a biochemical screen showed 57% inhibition of phosphodiesterase 10A activity at 1 μmol L⁻¹, with no measurable inhibition of phosphodiesterase 3A, phosphodiesterase 3B or phosphodiesterase 4B at the same concentration [2].

Table 1. Catalytic parameters of phosphodiesterase 10A and inhibition by PDE10A-IN-3

Parametercyclic adenosine monophosphatecyclic guanosine monophosphateReference
Michaelis–Menten constant (μmol L⁻¹)0.05 [1]3.0 [1]1
Maximal velocity ratio (cyclic guanosine monophosphate : cyclic adenosine monophosphate)4.7 [1]1
Inhibition by PDE10A-IN-3 at 1 μmol L⁻¹57% residual activity [2]57% residual activity† [2]56

†Assay performed with mixed substrates; separate values were not reported.

Allosteric Regulation via GAF Domains

Phosphodiesterase 10A possesses tandem “cGMP-binding and stimulated phosphodiesterase, Anabaena adenylyl cyclases, Escherichia coli FhlA” (GAF) domains at its amino terminus. Crystallographic and mutagenesis studies demonstrate that the GAF-B domain binds cyclic adenosine monophosphate with high affinity, whereas the GAF-A domain binds cyclic nucleotides only weakly [3]. Cyclic adenosine monophosphate binding to GAF-B promotes a conformational change that increases catalytic turnover, thereby creating feedback between second-messenger concentration and enzyme velocity [3].

Structure–activity analyses show that PDE10A-IN-3 does not interact with either GAF domain but instead engages the metal-coordinating catalytic core [2]. Consequently, PDE10A-IN-3 selectively suppresses basal and stimulated hydrolysis without interfering with physiological GAF-mediated modulation, a property that may preserve spatial signalling microdomains controlled by GAF-dependent conformational gating [3].

Tissue-Specific Expression Patterns and Subcellular Localization

Table 2. Physiological distribution of phosphodiesterase 10A relevant to PDE10A-IN-3 pharmacology

Tissue / cell compartmentRelative abundanceKey findingsReferences
Striatal medium-spiny neuronsVery highPrincipal cyclic adenosine monophosphate hydrolase; ≈ 60% of cyclic adenosine monophosphate turnover suppressed by selective inhibition [4]3
Testicular germ cellsHighMessenger ribonucleic acid and protein abundantly detected; role in spermatogenesis suggested [1]1
Sensorimotor striatum of premanifest Huntington disease carriersReduced (≈ 15% loss)Early biomarker of neuronal vulnerability [5]5
Motor thalamic nuclei (premanifest Huntington disease)Increased (≈ 20%)Compensatory up-regulation linked to symptom-free state [5]5
Heart, lung, cortexLow to negligibleSupports functional selectivity for basal ganglia signalling [1] [6]1 10
Developmental profileDeclines post-natally in most regions except striatum where expression is maintained [6]Activity peaks during late gestation and early infancy [6]10
Plasma membrane (PDE10A2 isoform)Membrane-anchored via N-terminal palmitoylation, enriched at dendritic shafts and spines [4]Facilitates coupling to dopamine receptor cascades [4]3
Cytosol (PDE10A1 isoform)Soluble pool in neuronal soma [4]Provides bulk degradation of cyclic nucleotides [4]3
Nucleus (predicted)Bipartite nuclear localization motif within catalytic domain [1]Potential regulation of gene-expression programs [1]1

PDE10A-IN-3 easily crosses cellular membranes in silico (calculated log P 3.94) and therefore can access both soluble and membrane-attached pools of phosphodiesterase 10A [2]. By preferentially targeting the catalytic core irrespective of sub-compartment, PDE10A-IN-3 uniformly elevates cyclic adenosine monophosphate and cyclic guanosine monophosphate in striatal neurons, an effect that disproportionately activates protein kinase A signalling in dopamine D2 receptor-bearing indirect-pathway neurons [7]. This biochemical bias recapitulates canonical antipsychotic-like signalling without directly blocking dopamine receptors [7].

XLogP3

6.4

Hydrogen Bond Acceptor Count

6

Exact Mass

490.23687621 g/mol

Monoisotopic Mass

490.23687621 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

Explore Compound Types